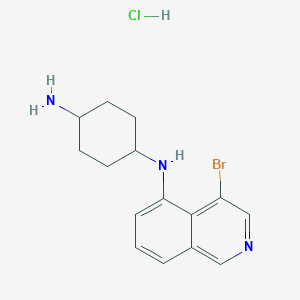
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)phenylacetic acid is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopentyl acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)phenylacetic acid typically involves the bromination of a suitable precursor, such as phenylacetic acid, followed by the introduction of the cyclopentyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)phenylacetic acid may involve large-scale bromination reactors and continuous flow processes to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Bromomethyl)phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its bromomethyl group serves as a versatile functional group for further chemical modifications.
Biology
In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, 4-(Bromomethyl)phenylacetic acid can be explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could be useful in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)phenylacetic acid involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopentyl acetic acid moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)phenyl acetic acid: Similar structure but lacks the cyclopentyl group.
Cyclopentyl acetic acid: Lacks the bromomethyl phenyl group.
Phenylacetic acid: Lacks both the bromomethyl and cyclopentyl groups.
Uniqueness
The uniqueness of 4-(Bromomethyl)phenylacetic acid lies in its combined structural features, which provide a balance of reactivity and stability
Propriétés
Formule moléculaire |
C14H17BrO2 |
|---|---|
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)phenyl]-2-cyclopentylacetic acid |
InChI |
InChI=1S/C14H17BrO2/c15-9-10-5-7-12(8-6-10)13(14(16)17)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,16,17) |
Clé InChI |
CJBSGCLCHABTCK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(C2=CC=C(C=C2)CBr)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Dimethylsulfamoyl)methyl]benzene-1-sulfonyl isocyanate](/img/structure/B8597177.png)



![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)




![5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8597241.png)



![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)
